Nickel(2+);oxido(oxo)chromium

Description

Contextualization within Transition Metal Oxide Chemistry

Transition metal oxides are a diverse class of compounds formed between oxygen and transition metals, exhibiting a wide array of structures and properties. annualreviews.org Their unique characteristics stem from the partially filled d-orbitals of the transition metal ions, which, in combination with the high electronegativity of oxygen, lead to complex electronic structures. frontiersin.org This results in a broad spectrum of electronic and magnetic phenomena, ranging from metallic to insulating behavior and from ferromagnetism to antiferromagnetism. annualreviews.org These materials are technologically significant and find applications as catalysts, sensors, pigments, and in energy storage and electronics. frontiersin.orgwikipedia.org

Within this broad family, spinel-structured compounds with the general formula AB₂O₄ are of particular interest. core.ac.uk In this structure, oxygen atoms form a cubic close-packed lattice, creating tetrahedral (A) and octahedral (B) sites that are occupied by metal cations. core.ac.uk Nickel(2+);oxido(oxo)chromium, with the chemical formula NiCr₂O₄, is a prominent member of the chromite spinel family. core.ac.ukaip.org The arrangement of Ni²⁺ and Cr³⁺ ions within the spinel lattice gives rise to its distinct physical and chemical properties, making it a subject of extensive research. aip.org

Nomenclature and Chemical Identity of this compound (NiCr₂O₄ Spinel)

The compound with the chemical formula NiCr₂O₄ is systematically named this compound. nih.gov It is more commonly referred to as nickel chromite. americanelements.com It belongs to the normal spinel group, where the divalent nickel ions (Ni²⁺) occupy the tetrahedral (A) sites and the trivalent chromium ions (Cr³⁺) reside in the octahedral (B) sites. core.ac.ukicm.edu.pl

At temperatures above approximately 310 K (37 °C), NiCr₂O₄ possesses a cubic spinel structure with the space group Fd-3m. icm.edu.plmdpi.com However, as it cools below this temperature, it undergoes a structural phase transition to a tetragonally distorted spinel structure (space group I4₁/amd). icm.edu.plmdpi.comkek.jp This distortion is a consequence of the cooperative Jahn-Teller effect, driven by the orbital degeneracy of the Ni²⁺ ions in the tetrahedral sites. icm.edu.pljps.jp Upon further cooling to around 65-70 K, another structural transition occurs, lowering the symmetry to orthorhombic, which coincides with the onset of ferrimagnetic ordering. mdpi.comkek.jpkek.jp

The synthesis of NiCr₂O₄ can be achieved through various methods, including solid-state reactions at high temperatures, co-precipitation, sol-gel techniques, and hydrothermal routes. core.ac.ukkashanu.ac.ir The chosen synthesis method can influence the particle size, morphology, and ultimately the material's properties. researchgate.net For instance, co-precipitation followed by calcination is a common wet-chemical route to produce nickel chromite powders. core.ac.ukiiste.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | NiCr₂O₄ nih.gov |

| IUPAC Name | This compound nih.gov |

| Synonyms | Nickel chromite americanelements.com, Nickel chromium oxide americanelements.com |

| Molar Mass | 226.68 g/mol nih.gov |

| Crystal Structure | Normal Spinel icm.edu.pl |

| Symmetry (High Temp.) | Cubic (Fd-3m) icm.edu.plmdpi.com |

| Symmetry (Room Temp.) | Tetragonal (I4₁/amd) icm.edu.plmdpi.com |

| Symmetry (Low Temp.) | Orthorhombic kek.jpkek.jp |

| Solubility | Insoluble in water americanelements.com |

Overview of Research Significance in Inorganic and Materials Sciences

This compound is a compound of significant interest in the fields of inorganic and materials science due to its fascinating and complex physical properties. mdpi.com Its structural phase transitions, coupled with intricate magnetic behavior, make it a model system for studying fundamental solid-state phenomena. aip.orgkek.jp

Detailed Research Findings:

Magnetic Properties: NiCr₂O₄ exhibits ferrimagnetic ordering below a Curie temperature (Tc) of approximately 74 K. icm.edu.pl The magnetic structure is complex, composed of both a ferrimagnetic and an antiferromagnetic component. icm.edu.pl Below the ferrimagnetic transition, a second magnetic transition is observed at around 30 K, which corresponds to the ordering of the antiferromagnetic component. saip.org.za The magnetic properties are highly dependent on the synthesis conditions and stoichiometry, as variations can alter the magnetic exchange interactions within the crystal lattice. mdpi.comiitg.ac.in

Structural Transitions: The Jahn-Teller distortion originating from the tetrahedrally coordinated Ni²⁺ ions is a key feature of NiCr₂O₄, driving the cubic-to-tetragonal structural transition at about 310 K. icm.edu.plepfl.chresearchgate.net A further magneto-structural coupling leads to an orthorhombic phase at the ferrimagnetic ordering temperature. aip.orgkek.jp These structural changes have a profound impact on the material's magnetic and electronic properties.

Catalytic Activity: Nickel chromite has demonstrated notable catalytic activity in various chemical reactions. It has been investigated as a catalyst for the oxidation of carbon monoxide, where it shows higher activity than its constituent oxides, nickel oxide and chromium oxide, suggesting a synergistic effect within the spinel structure. niscpr.res.in Nanostructured NiCr₂O₄ has also been employed as a photocatalyst for the degradation of organic dyes under visible light and as a reusable catalyst in the synthesis of organic compounds. kashanu.ac.irnih.govworldscientific.com

High-Temperature Applications: The stability of NiCr₂O₄ at high temperatures makes it a candidate for various demanding applications. mdpi.com Research has explored its use as a protective material against molten silicate (B1173343) deposits (CMAS) in thermal barrier coatings for gas turbine engines. mdpi.com It has also been considered as a component in anodes for solid oxide fuel cells (SOFCs). nih.gov

Multiferroic and Magnetodielectric Properties: The coupling between the magnetic and structural (and thus electric) order parameters in NiCr₂O₄ has led to investigations into its potential multiferroic and magnetodielectric properties. mdpi.com These properties are of interest for applications in next-generation electronic devices, such as sensors and data storage. researchgate.net

Table 2: Key Transition Temperatures and Properties of NiCr₂O₄

| Transition / Property | Temperature (K) | Description | References |

|---|---|---|---|

| Jahn-Teller Distortion | ~310 K | Structural transition from cubic to tetragonal. | icm.edu.plmdpi.comkek.jp |

| Ferrimagnetic Ordering (Tc) | ~65-74 K | Onset of ferrimagnetic order; structural transition to orthorhombic. | aip.orgicm.edu.plsaip.org.za |

| Antiferromagnetic Component Ordering (Ts) | ~30 K | Ordering of the transverse antiferromagnetic component. | saip.org.za |

| Photocatalytic Activity | - | Degradation of organic pollutants like methylene (B1212753) blue. | worldscientific.com |

| Catalytic Activity | 453-503 K | Oxidation of carbon monoxide. | niscpr.res.in |

Properties

IUPAC Name |

nickel(2+);oxido(oxo)chromium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.Ni.4O/q;;+2;;;2*-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFKXCAVXCXXDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

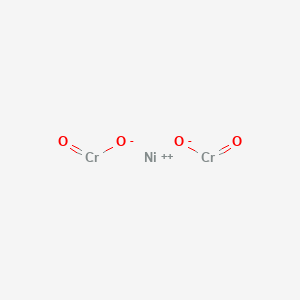

[O-][Cr]=O.[O-][Cr]=O.[Ni+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2NiO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization of Nickel 2+ ;oxido Oxo Chromium

X-ray Diffraction (XRD) Spectroscopy for Crystalline Phase Analysis and Lattice Parameter Determination

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. For Nickel(2+);oxido(oxo)chromium, XRD analysis consistently confirms its crystallization in a cubic spinel structure belonging to the Fd-3m space group. This structure consists of a cubic close-packed arrangement of oxygen atoms, with Ni²⁺ and Cr³⁺ cations occupying the tetrahedral (A) and octahedral (B) interstitial sites, respectively.

The diffraction patterns of NiCr₂O₄ nanoparticles exhibit well-defined peaks corresponding to various crystallographic planes, such as (111), (220), (311), (222), (400), (422), (511), and (440), which are characteristic of the spinel structure. The sharpness and intensity of these peaks are indicative of the material's high crystallinity.

The lattice parameter 'a' is a critical value derived from XRD data, representing the size of the unit cell. Studies have reported slightly varying lattice parameters for NiCr₂O₄, which can be influenced by the synthesis method and stoichiometry. For instance, NiCr₂O₄ prepared by a co-precipitation method was found to have a lattice parameter of 8.3169 Å. core.ac.uk Another study reported a value of 8.307 Å. epjap.org These values are in close agreement and are fundamental for understanding the crystallographic nature of the compound.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Cubic | core.ac.ukepjap.org |

| Space Group | Fd-3m | core.ac.ukepjap.org |

| Lattice Parameter (a) | 8.3169 Å | core.ac.uk |

| 8.307 Å | epjap.org | |

| Unit Cell Volume (V) | 575.3 ų | core.ac.uk |

| Formula Units per Unit Cell (Z) | 8 | core.ac.uk |

Electron Microscopy Techniques (SEM, TEM) for Morphological and Nanostructural Characterization

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the surface morphology and internal nanostructure of materials.

Scanning Electron Microscopy (SEM) studies on NiCr₂O₄ nanoparticles have revealed varied morphologies depending on the synthesis route. For instance, samples prepared by the sol-gel auto-combustion method show non-uniform, agglomerated fragments with significant voids and pores. sanu.ac.rs In contrast, other preparations have resulted in more defined cubic-shaped or near-spherical particles that are evenly distributed but may still exhibit agglomeration. worldscientific.comniscpr.res.in The average grain size can be influenced by factors like calcination temperature, with one study noting an increase from 140.00 to 163.46 nm as the temperature was raised. proquest.com

Transmission Electron Microscopy (TEM) provides higher resolution imaging, allowing for the determination of crystallite size and observation of the lattice structure. TEM analysis of NiCr₂O₄ nanoparticles has confirmed the presence of nanosized particles with average sizes reported in the range of 7 to 64 nm, depending on the calcination temperature. researchgate.net High-Resolution TEM (HR-TEM) can further resolve the lattice fringes, providing direct evidence of the crystalline nature of the nanoparticles. The Selected Area Electron Diffraction (SAED) patterns obtained via TEM typically show ring patterns characteristic of a polycrystalline material, with the rings corresponding to the crystallographic planes identified in XRD. worldscientific.com

| Technique | Finding | Reported Size Range | Reference |

|---|---|---|---|

| SEM | Non-uniform, agglomerated fragments with voids and pores | Average grain size: 140.00 - 163.46 nm | sanu.ac.rsproquest.com |

| Cubic-shaped or near-spherical, evenly distributed particles | Average grain size: 0.56 - 0.65 µm | worldscientific.comniscpr.res.in | |

| TEM | Nanosized particles | Average crystallite size: 7 - 64 nm | researchgate.net |

| HR-TEM | Visualization of lattice fringes, confirming crystallinity | - | worldscientific.com |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Chemical Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules and crystal lattices, offering a "fingerprint" for the compound and insights into chemical bonding.

FTIR Spectroscopy of NiCr₂O₄ is characterized by two principal absorption bands in the low-frequency region, which are signatures of the spinel structure. These bands arise from the vibrations of the metal-oxygen (M-O) bonds within the tetrahedral and octahedral sites of the crystal lattice.

A higher frequency band (ν₁) is typically observed between 600 and 630 cm⁻¹ and is assigned to the stretching vibrations of the metal-oxygen bond in the tetrahedral (A) site, which in this case is the Ni-O bond.

A lower frequency band (ν₂) appears around 470-500 cm⁻¹ and is attributed to the stretching vibrations of the M-O bond in the octahedral (B) site, corresponding to the Cr-O bond. worldscientific.comresearchgate.netresearchgate.net

The presence and positions of these two bands confirm the formation of the spinel structure and provide information about the cation distribution.

Raman Spectroscopy is complementary to FTIR and is also highly sensitive to the crystal structure. For a cubic spinel structure like NiCr₂O₄, group theory predicts five Raman-active modes: A₁g + Eg + 3F₂g. Experimental Raman spectra of NiCr₂O₄ show several distinct peaks. The most intense peak, the A₁g mode, is typically observed around 667-686 cm⁻¹ and is associated with the symmetric stretching of the oxygen atoms around the metal ion at the tetrahedral site. scispace.comaip.org Other modes, such as Eg and F₂g, appear at lower wavenumbers and are related to other lattice vibrations.

| Band | Approximate Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| ν₁ | 628 - 681 | Tetrahedral (A-site) Ni-O stretching | epjap.orgworldscientific.com |

| ν₂ | 470 - 485 | Octahedral (B-site) Cr-O stretching | epjap.orgworldscientific.com |

| - | ~3400 | O-H stretching of adsorbed water | core.ac.uk |

| Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| F₂g(1) | 183 - 191 | scispace.comaip.org |

| Eg | 427 - 429 | scispace.comaip.org |

| F₂g(2) | 508 | scispace.comaip.org |

| F₂g(3) | 580 - 584 | scispace.comaip.org |

| A₁g | 667 - 686 | scispace.comaip.org |

X-ray Absorption Spectroscopy (XAS) for Oxidation State and Local Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the oxidation state and local coordination environment (i.e., bond distances and coordination numbers) of a specific atom in a material. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For NiCr₂O₄, XAS studies at the Ni and Cr K-edges or L-edges are used to probe the electronic structure of the nickel and chromium ions. Analysis of the L-edge spectra for Ni and Cr in NiCr₂O₄ confirms the oxidation states of the cations. The Ni L₃,₂ edge spectrum is characteristic of Ni²⁺ in a tetrahedral coordination, while the Cr L₃,₂ edge spectrum is consistent with Cr³⁺ in an octahedral environment. researchgate.net This experimental finding supports the assignment of NiCr₂O₄ as a normal spinel, where the divalent nickel ions occupy the tetrahedral sites and the trivalent chromium ions occupy the octahedral sites.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. Since both Ni²⁺ (d⁸ configuration, typically paramagnetic in tetrahedral or octahedral fields) and Cr³⁺ (d³ configuration, paramagnetic) ions have unpaired electrons, NiCr₂O₄ is EPR active.

EPR spectra of NiCr₂O₄ nanoparticles can provide insights into the magnetic interactions between the paramagnetic centers. The spectra can be complex due to the presence of two different paramagnetic ions and the magnetic exchange interactions between them. Studies have shown that the peak-to-peak line width in the EPR spectra of NiCr₂O₄ is influenced by factors such as particle concentration, which supports the existence of magnetic interactions within the material. researchgate.net The analysis of Ni(II) EPR spectra can be particularly complex, as the spectral features are highly sensitive to the zero-field splitting parameter (D), which can be larger or smaller than the microwave energy used in the experiment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights in Related Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of specific nuclei. However, its application to paramagnetic materials like NiCr₂O₄ is challenging. The unpaired electrons of the Ni²⁺ and Cr³⁺ ions create large local magnetic fields, leading to very rapid nuclear relaxation and extremely broad NMR signals, which are often undetectable with high-resolution NMR spectrometers.

While direct ⁵³Cr or ⁶¹Ni NMR of NiCr₂O₄ is not commonly reported, solid-state NMR studies on related diamagnetic chromium compounds, such as chromates (CrO₄²⁻) and dichromates (Cr₂O₇²⁻), provide some insight. nih.gov These studies focus on ⁵³Cr, which is the only NMR-active chromium isotope. It is a spin-3/2 nucleus with a large quadrupole moment, which results in broad lines even in symmetric environments. huji.ac.il The challenges associated with the paramagnetic nature of Ni(II) and Cr(III) mean that NMR is generally used to study diamagnetic analogues or related systems to infer structural information, rather than for direct characterization of the paramagnetic spinel itself.

Mass Spectrometry Techniques (e.g., ESI-MS) for Complex Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray Ionization (ESI) is a soft ionization technique particularly useful for analyzing large molecules and coordination complexes without significant fragmentation.

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition Mapping

Energy-Dispersive X-ray Spectroscopy (EDS, also known as EDX or EDXS) is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. It operates by detecting the characteristic X-rays emitted from a material when bombarded by a high-energy electron beam, typically within a Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM). Each element emits a unique set of X-rays, allowing for the identification and quantification of the elements present in the sample volume. For the study of this compound (NiCr₂O₄), EDS is invaluable for confirming stoichiometry, assessing purity, and visualizing the spatial distribution of the constituent elements. mdpi.comacs.org

Detailed research findings from EDS analyses consistently confirm the presence of nickel, chromium, and oxygen as the primary elemental components of synthesized this compound nanoparticles. worldscientific.comresearchgate.net The technique is capable of providing quantitative data, detailing the atomic and weight percentages of each element. This quantitative analysis is crucial for verifying that the synthesized material aligns with the theoretical stoichiometry of the NiCr₂O₄ spinel structure. For instance, an EDS analysis of NiCr₂O₄ nanoparticles prepared via a sol-gel method confirmed the atomic percentage compositions of Ni, Cr, and O to be 14.77%, 15.53%, and 69.70%, respectively, indicating the successful formation of the compound without significant phase impurities. worldscientific.com

The data below, derived from an EDS spectrum of NiCr₂O₄ nanoparticles, illustrates a typical elemental composition result.

| Element | Line | Mass % | Atom % |

|---|---|---|---|

| O | K | 39.98 | 69.70 |

| Cr | K | 28.98 | 15.53 |

| Ni | K | 31.04 | 14.77 |

| Total | 100.00 | 100.00 |

Beyond quantitative point analysis, EDS is extensively used for elemental mapping. dartmouth.edu This mode provides a visual representation of the distribution of elements across a selected area of the sample. aip.orgnih.gov In the characterization of this compound, elemental mapping is used to confirm the homogeneous distribution of nickel, chromium, and oxygen throughout the material's microstructure. aip.org This is critical for applications where uniform composition is essential. For example, in studies of Ni-Cr based coatings and oxides, EDS mapping clearly delineates the regions rich in nickel, chromium, and oxygen, confirming the structure and composition of different layers or phases. aip.orgnih.gov

Furthermore, research has shown that EDS can reveal deviations from the nominal cationic composition depending on the synthesis conditions. For instance, in the solid-state synthesis of NiCr₂O₄, the atmosphere within the furnace can lead to variations in the Ni:Cr ratio. mdpi.com EDS analysis is employed to determine this ratio in different samples, providing insights into how synthesis parameters influence the final elemental makeup and, consequently, the material's properties. mdpi.com The technique is sensitive enough to detect variations in elemental ratios across different spots on the sample, highlighting any inhomogeneity. mdpi.com

Electronic Structure and Computational Investigations of Nickel 2+ ;oxido Oxo Chromium

Density Functional Theory (DFT) Studies of Electronic Configuration and Spin States

Density Functional Theory (DFT) stands as a primary computational tool for investigating the electronic and structural properties of transition metal compounds. For Nickel(2+);oxido(oxo)chromium, DFT can elucidate the distribution of electrons and the magnetic properties arising from the nickel(II) center. The electronic configuration of the nickel(II) ion is [Ar] 3d⁸, while the chromium(VI) in the chromate (B82759) anion (CrO₄²⁻) has an [Ar] 3d⁰ configuration. Therefore, the magnetic properties are dominated by the Ni²⁺ ion.

DFT studies on related nickel and chromium oxides help to understand the complexities involved. For instance, traditional DFT functionals like LDA or GGA can sometimes fail to accurately predict the electronic properties of strongly correlated systems, such as 3d transition metal oxides, often underestimating the band gap. To address this, a Hubbard correction is often applied (DFT+U), which provides a more accurate description of the electronic structure.

The spin state of the Ni²⁺ ion in the NiCrO₄ lattice is a key parameter of interest. In an octahedral coordination environment, the eight d-electrons of Ni²⁺ can result in a high-spin state with two unpaired electrons, leading to paramagnetic behavior. DFT calculations are crucial for determining the relative energies of different possible spin configurations (e.g., high-spin vs. low-spin). However, the accuracy of these predictions is highly dependent on the chosen functional. Studies have shown that early GGA functionals like BP86 tend to favor low-spin states, while hybrid functionals like B3LYP often overstabilize high-spin states. nih.gov This makes careful functional selection and validation against experimental data essential for accurate predictions in systems like nickel chromate.

| Functional Type | Example Functional | General Tendency for Spin-State Prediction | Reference |

|---|---|---|---|

| GGA | BP86 | Tends to overstabilize the low-spin state. | nih.gov |

| Hybrid | B3LYP | Tends to overstabilize the high-spin state. | nih.gov |

| meta-GGA | r²SCAN, KTBM24 | Often provide a more balanced description for spin-crossover compounds. | |

| Hybrid meta-GGA | TPSSh | Recommended for high accuracy in molecular systems, but computationally expensive for periodic systems. |

Theoretical Prediction of Redox Potentials and Electron Transfer Characteristics

Computational methods, particularly DFT, are powerful tools for predicting the redox potentials of transition metal complexes, providing insights into their electron transfer capabilities. For this compound, both the nickel and chromium centers are redox-active. Ni(II) can be oxidized to higher oxidation states such as Ni(III) and Ni(IV), while Cr(VI) is a strong oxidizing agent and can be reduced.

The one-electron reduction potentials of high-valent metal-oxido species, including nickel complexes, have been determined computationally and experimentally. researchgate.net These studies show that the redox potential is highly sensitive to the ligand environment and coordination geometry. For example, the Ni(II)/(III) redox potential in biological systems like nickel superoxide (B77818) dismutase is finely tuned by the protein environment, particularly through strongly donating thiolate ligands. nih.gov In layered oxide materials, the redox potential of the Ni²⁺/Ni³⁺ and Ni³⁺/Ni⁴⁺ couples can be systematically tuned by substituting neighboring cations, which alters the covalency of the Ni-O bonds. ucsd.edu

In the context of NiCrO₄, DFT calculations could be employed to predict the potentials for processes such as the oxidation of Ni(II) or the reduction of Cr(VI). Such calculations would involve optimizing the geometries of the initial and final states of the redox reaction and calculating the energy difference. The inclusion of solvent effects, often through continuum solvation models, is critical for obtaining accurate predictions of redox potentials in solution. These theoretical predictions are vital for understanding the electrochemical behavior of NiCrO₄ and its potential applications in areas like catalysis and battery materials.

Computational Modeling of Active Sites and Reaction Intermediates

Computational modeling is essential for identifying the nature of active sites and the structure of transient reaction intermediates in catalytic processes involving transition metal oxides. While specific models for NiCrO₄ are not widely documented, studies on related nickel-chromium systems provide a framework for understanding how such modeling is performed.

For instance, in Ni-Cu bimetallic catalysts supported on chromium oxide (Cr₂O₃) used for CO₂ hydrogenation, computational and experimental techniques have been combined to understand the metal-support interactions and the synergistic effects between the metals. mdpi.com Similarly, DFT calculations on chromium-doped nickel oxide (Cr-NiO) have shown that Cr doping can stabilize reaction intermediates on the catalyst surface, enhancing electrocatalytic activity. nih.gov These studies typically involve constructing a model of the catalyst surface (e.g., a slab model for a periodic solid) and then calculating the adsorption energies and geometries of reactants, intermediates, and products on various potential active sites.

For NiCrO₄, computational models could be used to investigate its potential as a catalyst, for example, in oxidation reactions. DFT calculations could map out the potential energy surface for a given reaction, identifying the structures of transition states and intermediates. sumitomo-chem.co.jpresearchgate.net This allows for the determination of reaction barriers and the elucidation of the reaction mechanism at an atomic level. Such models can reveal how the specific arrangement of Ni, Cr, and O atoms on a surface facilitates bond breaking and formation.

Analysis of Metal-Ligand Interactions and Charge Distribution

The nature of the chemical bonds and the distribution of electronic charge within NiCrO₄ are fundamental to its properties. In this compound, the primary interaction is between the Ni²⁺ cation and the chromate (CrO₄²⁻) anion, which acts as a complex ligand. DFT calculations, often combined with methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM), can provide a quantitative description of these interactions.

NBO analysis can reveal the charge on each atom, showing the extent of electron transfer from the nickel cation to the chromate anion. universepg.com Computational studies of nickel-aqua complexes, for example, have used NBO analysis to show how the charge on the nickel atom changes as water ligands are substituted by other groups like chloride or hydroxide (B78521). universepg.com This type of analysis for NiCrO₄ would quantify the charge on the Ni and Cr centers and reveal the degree of covalency in the Ni-O and Cr-O bonds.

Electrostatic Potential (ESP) maps are another tool used to visualize charge distribution, highlighting electron-rich and electron-poor regions of a molecule or crystal unit. universepg.com For NiCrO₄, these maps would show the negative potential concentrated around the oxygen atoms of the chromate group and the positive potential around the nickel ion. This charge distribution governs how the compound interacts with other molecules and its behavior in a crystal lattice.

| Method | Information Provided | Typical Application |

|---|---|---|

| Density Functional Theory (DFT) | Total energy, electron density, orbital energies, optimized geometry. | Core method for almost all computational electronic structure studies. |

| Natural Bond Orbital (NBO) | Atomic charges, bond orders, orbital hybridization, donor-acceptor interactions. | Quantifying charge distribution and covalency. universepg.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Topological analysis of electron density, characterization of chemical bonds (ionic, covalent). | Detailed analysis of bonding nature. |

| Electrostatic Potential (ESP) Mapping | Visual representation of charge distribution on a molecular surface. | Predicting sites for electrophilic and nucleophilic attack. universepg.com |

Investigation of High-Valent Oxido Species in Nickel-Chromium Systems

High-valent metal-oxido species are often key intermediates in oxidation catalysis. Both nickel and chromium are known to form such species. researchgate.netresearchgate.net Computational studies are critical for characterizing these often highly reactive and short-lived intermediates. High-valent species like Ni(III), Ni(IV), Cr(V), and Cr(VI)-oxo complexes have been investigated theoretically and spectroscopically. nih.govumt.edu

For example, a reactive dinuclear nickel(IV) oxido-bridged complex has been characterized using a combination of spectroscopy and DFT methods, confirming its high oxidation state and structure. researchgate.netacs.org Similarly, DFT studies have explored the reactivity of high-valent chromium-oxo species, showing they are potent oxidants in C-H bond activation and sulfoxidation reactions. researchgate.net

A nickel-chromium system like NiCrO₄ could serve as a precursor to generate high-valent oxido species under oxidizing conditions. For instance, the Ni(II) center could be oxidized to form a Ni(III)- or Ni(IV)-oxo site within the material. DFT calculations would be indispensable for predicting the feasibility of forming such species and for characterizing their electronic structure, spin state, and spectroscopic signatures (e.g., vibrational frequencies, UV-vis absorption spectra). Understanding these high-valent intermediates is key to designing selective oxidation catalysts.

Role of Lewis Acid Interactions in Modulating Electronic Structure and Reactivity

The interaction of a Lewis acid with an oxo-ligand can significantly alter the electronic structure and enhance the reactivity of a metal complex. This has been demonstrated computationally for both nickel- and chromium-based systems.

DFT studies have shown that the binding of a Lewis acid (like Sc³⁺) to a high-valent chromium-oxo species enhances its oxidizing power by increasing its redox potential. researchgate.net In nickel catalysis, Lewis acids can promote bond cleavage reactions through several mechanisms. Energy decomposition analysis has revealed that depending on the specific transition state geometry, Lewis acids can accelerate reactions by enhancing charge transfer from the metal to the substrate, reducing Pauli repulsion between occupied orbitals, or strengthening electrostatic and polarization effects. rsc.orgresearchgate.net

In the context of this compound, the oxygen atoms of the chromate group are potential Lewis basic sites. A Lewis acid could coordinate to one or more of these oxygen atoms. Computational modeling could predict the geometric and electronic consequences of such an interaction. This binding would likely withdraw electron density from the chromate group, making the Cr(VI) center even more electrophilic and potentially modulating the redox properties of the Ni(II) center as well. This modulation of reactivity through Lewis acid interactions is a key strategy in catalyst design.

Catalytic Reactivity and Mechanistic Pathways Involving Nickel 2+ ;oxido Oxo Chromium Systems

Oxygen Evolution Reaction (OER) Catalysis

Nickel-based oxides are promising, earth-abundant catalysts for the OER, a critical reaction in water splitting for hydrogen production. nih.gov The addition of chromium is a key strategy for enhancing their performance.

The introduction of chromium into nickel-based catalysts, such as nickel hydroxides and oxides, significantly boosts their OER activity. nih.gov Doping with chromium facilitates the oxidation of nickel, which leads to the generation of active oxygen species. nih.gov This enhancement is attributed to the modulation of the local coordination environment and electronic structures of the active metal sites. acs.org

The beneficial effects of chromium doping extend to various nickel-based systems. Even in complex alloys, the presence of chromium contributes to lower overpotentials required to achieve benchmark current densities for OER. researchgate.net

| Catalyst System | OER Overpotential (at 10 mA cm⁻²) | Stability | Reference |

| FeCoNiCr Hydroxide (B78521) | 224 mV | 150 hours | acs.org |

| FeCoNi Hydroxide | 276 mV | Not specified | acs.org |

| NiCrMo Alloys | 54-80 mV lower than pure Ni | Not specified | researchgate.net |

A key factor in the enhanced OER performance of chromium-doped nickel catalysts is the activation of the lattice oxygen-mediated mechanism (LOM). nih.gov In the conventional adsorbate evolution mechanism (AEM), the catalytic process is limited by the scaling relationship between the adsorption energies of intermediates. The LOM provides an alternative, often more efficient, pathway that is not bound by this limitation. researchgate.net

The incorporation of chromium into nickel hydroxide nanosheets promotes the formation of active oxygen species. nih.gov These enriched species enable the OER to proceed through the LOM pathway, leading to improved performance. nih.gov This mechanism involves the direct participation of oxygen atoms from the catalyst's crystal lattice in the reaction, which are later replenished by water molecules. The generation of abundant oxygen vacancies on the catalyst surface is a critical step in enabling this pathway. researchgate.net

During the OER process under alkaline conditions, the surface of nickel-based catalysts undergoes transformation to form nickel oxyhydroxide (NiOOH) phases, which are widely considered the true active sites for the reaction. nih.govresearchgate.net The nature of these NiOOH phases significantly impacts catalytic activity.

Chromium doping has been shown to promote the phase transformation of the catalyst precursor into the active oxyhydroxide form. acs.org The presence of chromium helps to maintain the nickel and cobalt sites in a beneficial +3 valence state throughout the OER process. acs.org

There are different polymorphs of NiOOH, primarily β-NiOOH and γ-NiOOH. researchgate.netresearchgate.net Research on NiCrMo alloys indicates that a surface primarily developed with β-NiOOH is more active for the OER than one with significant γ-NiOOH formation. researchgate.net The β-NiOOH phase was associated with 1.8 to 2.0 times larger turnover frequencies (TOF) than the γ-NiOOH phase. researchgate.net However, other studies on nickel-iron systems suggest that disordered γ-NiOOH can be more active than the more crystalline β-NiOOH, highlighting the complexity of these surface structures and the influence of other dopants. nih.gov

Hydrogenation Reactions

Nickel-chromium catalysts are also effective in hydrogenation reactions, where their structure and composition can be tailored to achieve high activity and selectivity for specific transformations. researchgate.net

Nickel-chromium catalysts have demonstrated high activity and selectivity in the hydrogenation of benzene (B151609) to cyclohexane (B81311). researchgate.netresearchgate.net The catalytic performance is strongly influenced by the precursor compounds and the activation process. researchgate.net

For instance, catalysts prepared from precursors with a Ni²⁺/Cr³⁺ ratio between 2.3 and 3.0, which form a homogeneous stichtite-type structure, show excellent results. researchgate.net After thermal treatment and reduction in hydrogen, these precursors form highly dispersed metallic nickel (Ni⁰) crystallites with a size of approximately 5.5 nm. This catalyst exhibits high efficiency in benzene hydrogenation. researchgate.net In contrast, precursors with a higher proportion of chromium, containing separate nickel and chromium hydroxocarbonates, are less active for this reaction. researchgate.net

In addition to benzene hydrogenation, nickel-chromium catalysts are efficient in the preferential hydrogenation of carbon monoxide (CO) in the presence of carbon dioxide (CO₂). researchgate.netresearchgate.net This process is crucial for purifying hydrogen streams used in applications like proton-exchange membrane (PEM) fuel cells, where even trace amounts of CO can poison the platinum catalyst.

The same nickel-chromium catalyst that is active for benzene hydrogenation also shows high selectivity for CO methanation. researchgate.netresearchgate.net It can effectively reduce CO content to below 20 parts per million (ppm) at high gas hourly space velocities (GHSV). researchgate.net The mechanism involves the selective hydrogenation of CO to methane (B114726), while minimizing the hydrogenation of CO₂. The selectivity is defined as the ratio of the rate of CO disappearance to the rate of methane formation. researchgate.net The introduction of chromium into the nickel oxide structure is known to shift the reduction temperature of nickel to higher values, which can influence the final state and performance of the activated catalyst. researchgate.net

| Reaction | Catalyst | Key Finding | Reference |

| Benzene Hydrogenation | Nickel-Chromium Catalyst (Ni²⁺/Cr³⁺ = 2.3-3.0) | High activity and selectivity to cyclohexane due to small Ni⁰ crystallites (~5.5 nm). | researchgate.net |

| Preferential CO Hydrogenation | Nickel-Chromium Catalyst | Reduces CO content to <20 ppm with high selectivity for CO methanation over CO₂ hydrogenation. | researchgate.net |

Oxygen Reduction Reaction (ORR) Catalysis

The oxygen reduction reaction (ORR) is a critical process in energy conversion devices like fuel cells. Nickel-based catalysts, particularly when modified with chromium, have shown promise as cost-effective alternatives to precious metal catalysts. The incorporation of chromium into the nickel oxide system significantly influences the catalytic activity, stability, and the underlying mechanistic pathways of the ORR.

The ORR can proceed through different electron transfer pathways, primarily the direct 4-electron pathway, which reduces oxygen directly to water, or the less efficient 2-electron pathway, which produces hydrogen peroxide (H2O2) as an intermediate. The preferred pathway is a key determinant of a catalyst's efficiency.

In nickel-based systems, the ORR mechanism is complex and sensitive to the catalyst's surface state and applied potential. researchgate.net Studies on nickel catalysts have shown that the average number of electrons transferred is approximately 3, indicating a mix of the 2-electron and 4-electron pathways. researchgate.net The production of H2O2 can vary significantly, ranging from 40% to 75%, which reflects the shifting reaction pathways under different conditions. researchgate.net

Modeling studies, often employing density functional theory (DFT), are used to understand the elementary reaction steps on an atomic scale. d-nb.info A significant challenge in modeling the ORR is the multitude of possible mechanistic descriptions, including mononuclear, dissociative, and oxide pathways. d-nb.info The adsorption-free energy of the hydroxyl (*OH) intermediate has been identified as an effective descriptor for rapidly screening and identifying the most energetically favorable ORR mechanism for a given catalyst. d-nb.info

The electron transfer number for the ORR reaction catalyzed by certain non-precious metal systems has been explicitly calculated to be 2e⁻ from Koutecky-Levich plots, signifying a peroxide pathway in those specific cases. researchgate.net The interplay between the nickel oxy-hydroxide surface electrochemistry and the catalytic activity is a crucial area of investigation. researchgate.net

The modification of nickel catalysts with chromium has been demonstrated to be an effective strategy for enhancing both ORR activity and long-term stability. researchgate.net Computational and experimental studies have revealed several key benefits of chromium incorporation.

Computational ab initio calculations suggest that Cr-modification can impart long-term chemical resistance. researchgate.net This enhanced stability is attributed to the formation of a protective co-adsorbed hydroxide layer and the stabilization of the catalyst surface against dissolution over a wide range of potentials and pH values. researchgate.net Furthermore, the presence of chromium atoms weakens the binding energy between nickel and oxygen, which can facilitate the catalytic cycle. researchgate.net

Experimentally, cyclic voltammetry tests in alkaline electrolytes confirm that modifying a nickel surface with chromium improves its catalytic activity for the ORR. researchgate.net Faubert et al. demonstrated that Cr-doping could lead to a 50% increase in the oxygen kinetic transfer coefficients of nickel catalysts, a result of more favorable thermodynamic conditions at the catalyst surface. researchgate.net

| Parameter | Effect of Chromium Modification | Underlying Reason | Reference |

|---|---|---|---|

| Catalytic Activity | Increased | Increased oxygen adsorption energies; 50% increase in oxygen kinetic transfer coefficients. | researchgate.net |

| Electrochemical Stability | Increased | Formation of a protective co-adsorbed hydroxide layer; stabilization of the catalyst surface against dissolution. | researchgate.net |

| Ni-O Binding Energy | Weakened by ~25% | Electronic effects from chromium doping on the nickel surface. | researchgate.net |

| Reaction Pathway | Influences electron transfer number | Modification of surface thermodynamic conditions. | researchgate.net |

Oxidative Functionalization Reactions

Nickel-chromium oxide systems can catalyze a variety of oxidative functionalization reactions. The reactivity often involves high-valent metal-oxo intermediates, which act as powerful oxidizing agents for transforming substrates like hydrocarbons.

While less explored than iron and copper, nickel complexes are promising for sustainable hydrocarbon functionalization. mdpi.comresearchgate.net Catalytic systems often generate highly reactive high-valent nickel-oxygen species, such as Ni(III)-oxo and Ni(IV)-oxo, which are capable of activating strong C-H bonds. umt.edunih.gov

These high-valent intermediates are typically transient and difficult to isolate, but their involvement is supported by mechanistic probes, spectroscopic analysis, and reactivity studies. umt.edunih.govnsf.gov For instance, in the epoxidation of olefins catalyzed by a mononuclear nickel(II) complex, a Ni(IV)-oxo species was proposed as the key reactive intermediate based on H₂¹⁸O exchange experiments and mass spectrometry. nih.gov The generation of these high-valent species can be achieved through the reaction of a Ni(II) precursor with oxidants like meta-chloroperoxybenzoic acid (m-CPBA). nih.govnsf.gov

The ligand environment surrounding the nickel center plays a crucial role in stabilizing these high-valent intermediates and tuning their reactivity. mdpi.comnsf.gov Research aims to synthesize stable high-valent nickel-oxo complexes, particularly in a square planar geometry, to better understand their chemical and physical properties. umt.edu The reactivity of these species is central to developing novel catalytic transformations, merging organometallic reactivity with biomimetic oxidation chemistry. nsf.gov

Oxygen Atom Transfer (OAT) is a fundamental step in many oxidation reactions catalyzed by metal complexes. eurekalert.orgeurekaselect.com Both nickel and chromium are known to form metal-oxo species that are active in OAT.

Chromium-Oxo Complexes: High-valent chromium-oxo species are potent oxidants in OAT reactions. For example, a chromium(V)-oxo TAML cation radical complex was shown to be a highly reactive oxidant for the sulfoxidation of thioanisoles, with rate constants significantly greater than those for many heme and non-heme metal-oxo complexes. acs.org In other systems, a chromium(III)-superoxo complex has been shown to be an active oxidant in OAT reactions, capable of oxidizing phosphines and sulfides. acs.orgresearchgate.net This reactivity provides a chemical model for enzymes like cysteine dioxygenase, where a metal-superoxo species is proposed to be the active oxidant. acs.orgresearchgate.net

Nickel-Oxo Complexes: Nickel-catalyzed OAT reactions have gained significant attention, partly inspired by the discovery of nickel-containing metalloenzymes. eurekalert.org Active nickel-oxygen species can be generated from the reaction of nickel complexes with various oxidants, leading to either heterolytic or homolytic cleavage of the oxidant's O-O bond. eurekaselect.com The stereoelectronic properties of the supporting ligands significantly affect the catalytic efficiency. eurekalert.orgeurekaselect.com Mechanistic studies have provided evidence for both Ni(III)-oxo and Ni(IV)-oxo species as the active oxidants responsible for transformations like stereospecific olefin epoxidation. nih.gov The choice of solvent can also influence whether the O-O bond cleavage is homolytic or heterolytic, thereby directing the reaction towards different products. nih.gov

Adsorption-Based Applications for Pollutant Removal

Materials containing nickel and chromium can also be utilized for environmental remediation through the adsorption of pollutants from aqueous solutions. Their effectiveness depends on factors like surface area, pore structure, and the chemical nature of the surface.

Nickel and chromium ions themselves are significant water pollutants originating from industries such as electroplating, tanning, and battery manufacturing. lp.edu.ua Various adsorbent materials, including commercial activated carbons and lignocellulose nanofibers, have been studied for their removal. researchgate.netnih.goviwaponline.com

The adsorption capacity is influenced by pH, initial pollutant concentration, and temperature. iwaponline.commdpi.com For instance, the adsorption of Pb(II) and Cr(III) onto a nickel ferrite-reduced graphene oxide (rGONF) nanocomposite was found to be pH-dependent, with maximum removal occurring at pH 4.0-5.0. mdpi.com The Langmuir and Freundlich isotherm models are commonly used to describe the equilibrium adsorption data. A good fit to the Langmuir model suggests monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. lp.edu.uaiwaponline.com Studies have shown that for some systems, the Langmuir model provides the best fit, indicating monolayer adsorption is the dominant mechanism. lp.edu.ua

| Adsorbent | Pollutant | Maximum Adsorption Capacity (q_max) | Reference |

|---|---|---|---|

| Fuller's Earth | Nickel (Ni²⁺) | 769 mg/g | lp.edu.ua |

| Fuller's Earth | Chromium (Cr³⁺) | 556 mg/g | lp.edu.ua |

| Lignocellulose Nanofibers | Nickel (Ni²⁺) | 270.27 mg/g | iwaponline.com |

| Lignocellulose Nanofibers | Chromium (Cr⁶⁺) | 344.83 mg/g | iwaponline.com |

| ROW 08 Supra Activated Carbon | Chromium (Cr³⁺) | 63.48 mg/g | researchgate.netnih.gov |

| WG-12 Activated Carbon | Nickel (Ni²⁺) | 51.70 mg/g | researchgate.netnih.gov |

Adsorption Mechanisms of Dyes by Chromium-Doped Nickel Oxide Nanoparticles

Chromium-doped nickel oxide nanoparticles (Cr/NiO NPs) have demonstrated significant potential as effective adsorbents for the removal of dyes from aqueous solutions. researchgate.net The introduction of chromium as a dopant into the nickel oxide lattice can enhance the material's adsorptive capabilities compared to undoped nickel oxide nanoparticles (NiO NPs). researchgate.net

The adsorption process is influenced by the surface chemistry of the nanoparticles and the nature of the dye molecules. A key factor is the point of zero charge (PZC), which is the pH at which the surface of the nanoparticle has a net neutral charge. For Cr-doped NiO nanoparticles, the PZC has been reported to be around 8, while for neat nickel oxide, it is approximately 5. researchgate.net This indicates that at a pH below 8, the surface of Cr/NiO NPs is predominantly positively charged, making it highly effective for the adsorption of anionic dyes through electrostatic attraction. researchgate.net

Studies have shown that Cr/NiO NPs can achieve high removal efficiencies for anionic dyes like Reactive Red 2 (RR2), with reports of up to 99.9% removal within an hour. researchgate.net In contrast, their effectiveness against cationic dyes such as Crystal Violet (CV) is significantly lower, highlighting the selective nature of the adsorption mechanism. researchgate.net

The adsorption behavior of dyes onto Cr-doped NiO nanoparticles can be described by various isotherm and kinetic models. The Langmuir adsorption isotherm has been found to accurately represent the adsorption data, suggesting that the adsorption occurs at specific homogeneous sites on the nanoparticle surface, forming a monolayer. researchgate.net Furthermore, the adsorption kinetics are well-described by the pseudo-second-order model, which implies that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. researchgate.net

The enhanced performance of Cr-doped NiO nanoparticles can be attributed to changes in surface properties induced by the chromium dopant. These changes can include an increase in surface area and the creation of more active adsorption sites. The reusability of these nanoparticles is also a crucial aspect, with studies showing that Cr/NiO NPs can be reused for multiple cycles with only a slight decrease in their removal efficiency. researchgate.net

Interactive Data Table: Adsorption Parameters for Dyes on Cr-Doped NiO Nanoparticles

| Adsorbent | Dye | Removal Efficiency (%) | Adsorption Isotherm Model | Kinetic Model | Point of Zero Charge (PZC) |

| Cr/NiO NPs | Reactive Red 2 (anionic) | 99.9 | Langmuir | Pseudo-second-order | ~8 |

| NiO NPs | Reactive Red 2 (anionic) | Lower than Cr/NiO NPs | Langmuir | Pseudo-second-order | ~5 |

| Cr/NiO NPs | Crystal Violet (cationic) | Low | - | - | ~8 |

Bioadsorption Phenomena of Metal Ions (e.g., Cr(VI) and Ni(II)) using Lignocellulosic Materials

Lignocellulosic materials, derived from agricultural and forestry waste, have emerged as low-cost and readily available biosorbents for the removal of heavy metal ions like hexavalent chromium (Cr(VI)) and nickel(II) (Ni(II)) from water. ncsu.eduresearchgate.net These materials are primarily composed of cellulose, hemicellulose, and lignin, which contain various functional groups such as carboxyl, hydroxyl, and phenolic groups. mdpi.comnih.gov These groups can act as active sites for the binding of metal ions through mechanisms like ion exchange, complexation, and electrostatic attraction. researchgate.net

The efficiency of bioadsorption is influenced by several factors, including the pH of the solution, the initial concentration of metal ions, the adsorbent dosage, and temperature. iwaponline.com For instance, the pH affects the surface charge of the biosorbent and the speciation of the metal ions in the solution.

Different lignocellulosic materials exhibit varying adsorption capacities for Cr(VI) and Ni(II). For example, materials like walnut shells, pine wood, and plantain peels have been investigated for their potential in heavy metal removal. nih.govmdpi.comredalyc.org The adsorption capacity is often quantified using isotherm models, such as the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. iwaponline.comnih.gov The kinetics of the adsorption process are frequently analyzed using pseudo-first-order and pseudo-second-order models to determine the rate-controlling step. iwaponline.com The pseudo-second-order model often provides a better fit for the experimental data, suggesting that chemisorption plays a significant role in the bioadsorption process. iwaponline.comnih.gov

Thermodynamic studies can provide insights into the nature of the bioadsorption process. Parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) can indicate whether the process is spontaneous, and whether it is endothermic or exothermic. nih.gov

Interactive Data Table: Bioadsorption of Cr(VI) and Ni(II) by Lignocellulosic Materials

| Lignocellulosic Material | Metal Ion | Maximum Adsorption Capacity (mg/g) | Optimal pH | Applicable Kinetic Model | Applicable Isotherm Model |

| Lignocellulose Nanofiber | Ni(II) | 270.271 | 6 | Pseudo-second-order | Freundlich |

| Lignocellulose Nanofiber | Cr(VI) | 344.827 | 6 | Pseudo-second-order | Freundlich |

| Oil Palm Bagasse | Cr(VI) | 111.45 | - | Thomas model | - |

| Oil Palm Bagasse | Ni(II) | 103.49 | - | Thomas model | - |

| Yam Peels | Cr(VI) | 50.12 | - | Thomas model | - |

| Yam Peels | Ni(II) | 30.04 | - | Thomas model | - |

Electrochemical Behavior and Applications of Nickel 2+ ;oxido Oxo Chromium Derived Materials

Cyclic Voltammetry Studies of Redox Transitions and Oxide Growth

Cyclic voltammetry (CV) is a fundamental technique used to probe the redox transitions and the growth of oxide films on Ni-Cr derived materials. In alkaline solutions, the CV response of Ni-Cr alloys is similar to that of pure nickel, dominated by the redox chemistry of nickel oxides and hydroxides. scirp.org A characteristic oxidative wave, typically observed between +0.40 V and +0.50 V (vs. SCE), corresponds to the oxidation of Nickel(II) hydroxide (B78521) to Nickel(III) oxyhydroxide (Ni(OH)₂/NiOOH). semanticscholar.org

Repeated potential cycling leads to the progressive growth of an oxide-hydroxide layer on the electrode surface. researchgate.net Studies show that the electrochemical charge density under the oxidative wave becomes nearly constant after approximately 600 cycles, which suggests that a stable proportion of Ni(II)/Ni(III) oxides-hydroxides has been achieved on the surface. semanticscholar.orgscirp.org For Ni-Cr alloys, the oxidative current peak potential is consistently found at nearly 0.47 V (vs. SCE) after stabilization. scirp.orgsemanticscholar.org The shape and position of these voltammetric peaks provide critical information about the composition and stability of the surface film. scirp.org Furthermore, the global electrode process is often controlled by diffusion, as indicated by the linear relationship between the anodic peak current and the square root of the scan rate. scirp.orgsemanticscholar.org

| Parameter | Observation | Significance |

|---|---|---|

| Oxidative Peak Potential (Peak I) | Initially ~0.47 V, shifts slightly, then stabilizes at ~0.47 V (vs SCE) after 600 cycles. | Represents the Ni(II) → Ni(III) transition; stabilization indicates a mature oxide film. |

| Oxide Layer Growth | Charge density under the oxidative wave increases with cycling, stabilizing after ~600 cycles. | Indicates progressive formation of a stable, electro-active nickel oxy-hydroxide layer. |

| Effect of Scan Rate | Linear relationship between peak current and the square root of the scan rate. | Suggests the overall redox process is diffusion-controlled. |

| Shoulder Development | A shoulder develops at ~0.42 V during the first 100 scans before merging with the main peak. | Indicates the formation of different species or phases of nickel oxides during initial growth. |

Potentiodynamic and Linear Polarization Resistance Investigations

Potentiodynamic polarization and Linear Polarization Resistance (LPR) are powerful techniques for evaluating the corrosion characteristics of Ni-Cr materials. acs.org Potentiodynamic polarization curves provide key parameters such as the corrosion potential (Ecorr), which indicates the tendency toward corrosion, and the corrosion current density (Icorr), which is directly proportional to the corrosion rate. acs.org

A study on a Ni-Cr alloy in a 1 M H₂SO₄ solution reported a corrosion potential of -486.0 mV (vs SCE) and a corrosion current density of 1.65 mA/cm² for an untreated surface. acs.org The application of a protective nickel nanoparticle coating shifted the Ecorr to more positive values (-135.0 mV) and significantly reduced the Icorr to 0.12 mA/cm², demonstrating enhanced corrosion resistance. acs.org

The LPR method is used to determine the polarization resistance (Rp), a measure of a material's resistance to corrosion when a small potential is applied around Ecorr. acs.orgnih.gov A higher Rp value corresponds to a lower corrosion rate. acs.org For instance, the Rp of a Ni-Cr alloy was found to increase from a base value to 157 Ω cm² after being coated, indicating the formation of a protective layer. acs.org These electrochemical methods are essential for quantifying the effectiveness of surface treatments and the influence of alloying elements on corrosion resistance. acs.org

| Sample Condition | Corrosion Potential (Ecorr) vs SCE | Corrosion Current Density (Icorr) | Polarization Resistance (Rp) | Corrosion Rate (CR) |

|---|---|---|---|---|

| Uncoated Ni-Cr Alloy | -486.0 mV | 1.65 mA/cm² | - | 462.5 mpy |

| Ni-Coated (pH=1 prep) | -135.0 mV | 0.12 mA/cm² | 157 Ω cm² | 132.78 mpy |

| Ni-Coated (pH=6 prep) | -262.0 mV | 0.29 mA/cm² | 115 Ω cm² | 114.30 mpy |

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Process Analysis

Electrochemical Impedance Spectroscopy (EIS) is an advanced non-destructive technique used to analyze the complex interfacial processes occurring on the surface of Ni-Cr derived materials. diva-portal.org By applying a small amplitude AC voltage over a range of frequencies, EIS can deconstruct the electrochemical system into its constituent parts, such as solution resistance, charge-transfer resistance, and capacitance of the surface film. sapub.org

| Circuit Element | Symbol | Physical/Chemical Interpretation |

|---|---|---|

| Solution Resistance | Rs | Resistance of the electrolyte between the working and reference electrodes. |

| Charge Transfer Resistance | Rct | Resistance to the flow of electrons during redox reactions at the interface. Inversely related to corrosion rate. |

| Double Layer Capacitance | Cdl | Capacitance of the electrical double layer formed at the electrode-electrolyte interface. |

| Constant Phase Element | CPE | Used in place of a pure capacitor to account for non-ideal, heterogeneous surfaces, common with oxide films. |

| Warburg Impedance | W | Represents the impedance due to the diffusion of ions to or from the electrode surface. |

Anodic and Cathodic Reaction Pathways in Aqueous Media

During anodic polarization, the material undergoes oxidation. The primary reactions involve the dissolution of the metallic elements and the formation of a passive oxide film. jmaterenvironsci.com Initially, nickel oxidizes to form nickel(II) hydroxide, which can be further oxidized to nickel(III) oxyhydroxide at higher potentials. semanticscholar.org Simultaneously, chromium oxidizes to form a highly stable and protective chromium(III) oxide (Cr₂O₃) layer, which is the primary reason for the excellent corrosion resistance of these alloys. scirp.orgosti.gov In the transpassive potential region, further oxidation of Cr(III) to soluble Cr(VI) species can occur, leading to increased dissolution. researchgate.net

The main cathodic reaction in acidic or neutral aqueous solutions is typically the hydrogen evolution reaction (HER). jmaterenvironsci.com In alkaline solutions, the reduction of the nickel oxyhydroxide film is the dominant cathodic process observed during cyclic voltammetry. semanticscholar.org

Key Anodic Reactions:

Ni + 2OH⁻ → Ni(OH)₂ + 2e⁻ semanticscholar.org

Ni(OH)₂ + OH⁻ → NiOOH + H₂O + e⁻ semanticscholar.org

2Cr + 3H₂O → Cr₂O₃ + 6H⁺ + 6e⁻

Key Cathodic Reaction:

2H₂O + 2e⁻ → H₂ + 2OH⁻ (in neutral/alkaline solution) jmaterenvironsci.com

Development and Characterization of Electro-active Nickel-Oxyhydroxide Phases

The electro-active properties of Ni-Cr derived materials are primarily attributed to the formation of various nickel oxide-hydroxide phases on their surface, particularly in alkaline environments. researchgate.net The transition between a less active Ni(OH)₂ phase and a more electro-active NiOOH phase is a key process that can be controlled and monitored using electrochemical techniques like cyclic voltammetry. researchgate.net

Research has identified several crystallographic forms of these phases, with the most common being α-Ni(OH)₂, β-Ni(OH)₂, β-NiOOH, and γ-NiOOH. scirp.orgscirp.org The formation of these specific phases can be deliberately manipulated by tailoring the electrochemical conditioning process. scirp.orgscirp.org For instance, special potential scan programs can be designed to favor the formation of one phase over another. scirp.orgscirp.org Allowing the Ni(II) hydroxide species to age on the electrode surface facilitates the chemical transformation of α-Ni(OH)₂ to the more stable β-Ni(OH)₂. scirp.org Subsequently, oxidizing this β-Ni(OH)₂ phase leads to β-NiOOH. scirp.org Conversely, holding the potential in the Ni(III) state for longer durations can promote the formation of γ-NiOOH. scirp.orgscirp.org Studies have suggested that surfaces with a predominantly β-NiOOH phase are more active for the oxygen evolution reaction (OER) compared to those with significant γ-NiOOH formation. researchgate.net

| Target Phase | Electrochemical Strategy | Underlying Mechanism |

|---|---|---|

| β-NiOOH | Use potential programs that allow Ni(II) hydroxides to remain on the surface for longer times before oxidation. | Facilitates the chemical conversion of α-Ni(OH)₂ to β-Ni(OH)₂ which is the precursor to β-NiOOH. |

| γ-NiOOH / β-NiOOH Mixture | Use potential programs that allow Ni(III) oxides-hydroxides to remain on the surface for longer times. | Holding the electrode in the oxidized state promotes the conversion of β-NiOOH to γ-NiOOH. |

Influence of Chromium Content on Electrochemical Surface Area and Phase Formation

The presence of chromium also affects the morphology of the nickel oxy-hydroxide film that forms on top of the passive layer during electrochemical cycling. conicet.gov.ar It has been observed that the oxy-hydroxide film formed on a Ni-Cr alloy is rougher than that on pure nickel, which results in a larger ECSA. conicet.gov.ar This increased surface area can enhance the electrocatalytic behavior of the material. conicet.gov.ar

Furthermore, the chromium content can influence the type of NiOOH phase that forms. Some studies on Ni-Cr-Mo alloys have shown that alloys with dissimilar Cr:Mo ratios exhibit a significantly higher ECSA and increased formation of the γ-NiOOH phase, suggesting higher metal dissolution rates during the film formation process. researchgate.netresearchgate.net Consistently, Ni-Cr alloy electrodes yield higher electrochemical charge densities compared to pure nickel electrodes under the same conditions, indicating a more extensively developed and electro-active surface layer. semanticscholar.orgscirp.org

| Property | Influence of Chromium | Source |

|---|---|---|

| Corrosion Resistance | Increases due to the formation of a stable Cr₂O₃ passive layer. | osti.govresearchgate.net |

| Oxidation Rate | Generally decreases as Cr content increases. | ampp.org |

| Electrochemical Surface Area (ECSA) | Increases, as the presence of Cr leads to a rougher, more developed oxy-hydroxide film. | conicet.gov.arresearchgate.net |

| Phase Formation | Can influence the relative amounts of β-NiOOH and γ-NiOOH formed. | researchgate.netresearchgate.net |

| Electrochemical Charge Density | Higher charge densities are obtained on Ni-Cr alloys compared to pure Ni. | semanticscholar.orgscirp.org |

Environmental Geochemistry and Transformation Pathways of Chromium and Nickel Species

Oxidation of Chromium(III) to Chromium(VI) in Environmental Matrices (e.g., Mining Sediments)

The transformation of the relatively benign trivalent chromium [Cr(III)] to the highly toxic and mobile hexavalent chromium [Cr(VI)] is a significant environmental concern. While direct oxidation of Cr(III) by atmospheric oxygen is a slow process, it can be facilitated by certain minerals and environmental conditions. researchgate.net

Manganese oxides (specifically MnO2) are potent oxidants of Cr(III) in natural environments. researchgate.netnih.gov Thermodynamic calculations confirm that the oxidation of chromium hydroxide (B78521) [Cr(OH)3] by manganese dioxide is feasible under both aerobic and mildly anoxic conditions. researchgate.netnih.gov Experimental studies have demonstrated this conversion in various media. For instance, in aqueous suspensions containing MnO2, Cr(OH)3 slowly converts to dissolved Cr(VI), with conversion rates of up to 1% over 60 days. researchgate.netnih.gov In moist aerobic conditions, the presence of MnO2 can lead to the formation of hexavalent chromium, although at a slower rate. researchgate.netnih.gov

Research has also shown that the mineralogy of the manganese oxide influences the rate of Cr(III) oxidation. Minerals like birnessite and todorokite, which have a higher content of quadrivalent manganese, exhibit greater oxidation rates compared to lithiophorite, which contains a higher proportion of trivalent manganese. mst.edu The reaction between Cr(III) and MnO2 results in the formation of Cr(VI) and the reduction of Mn(IV) to Mn(II), with a stoichiometric molar relationship of 3:2 between the produced Mn(II) and Cr(VI). mdpi.comresearchgate.net

In environments such as sludge, the conversion of Cr(III) to Cr(VI) can be more substantial, with reports of up to 17% conversion under aerobic conditions within 30 days. researchgate.netnih.gov However, this transformation can be transient, as the newly formed Cr(VI) may be reduced back to Cr(III) by various reducing agents present in the sludge. researchgate.netnih.gov The table below summarizes experimental findings on the oxidation of Cr(III) to Cr(VI) under different conditions.

Table 1: Experimental Data on the Oxidation of Chromium(III) to Chromium(VI)

| Environmental Matrix | Oxidant | Conditions | Conversion Rate | Time Frame |

|---|---|---|---|---|

| Aqueous Media | MnO₂ | Aerobic and Anoxic | Up to 1% | 60 days |

| Moist Sediments | MnO₂ | Aerobic | Up to 0.05% | 90 days |

| Sludge | Not specified | Aerobic | Up to 17% | 30 days |

Speciation and Mobility of Nickel and Chromium in Aquatic and Soil Systems

The speciation of chromium and nickel in soils and aquatic environments dictates their mobility and bioavailability. In soil, chromium predominantly exists in two oxidation states: Cr(III) and Cr(VI). mdpi.com Cr(III) is the more stable form and tends to form stable compounds, especially at a pH above 5.5. pjoes.com In contrast, Cr(VI) is unstable in the natural environment but can exist in the pH range of 5.5-7.5. pjoes.com The mobility of these species is influenced by multiple factors, including the host mineralogy, soil pH, organic carbon content, and clay mineral assemblage. researchgate.net For instance, chromium hosted in weathering-resistant minerals like chromite has low mobility. researchgate.net

Nickel in soil and aquatic systems primarily exists as the divalent cation (Ni²⁺). nih.gov Its mobility is influenced by soil type, pH, and the presence of organic matter. nih.gov Acidic conditions, such as those caused by acid rain, can increase the mobility of nickel, leading to higher concentrations in groundwater. nih.gov In natural water bodies, nickel concentrations are generally low as it tends to exist in colloidal form and is readily sorbed by clay minerals and iron and manganese hydroxides in sediments. pjoes.com

The mobility of both metals can be assessed through sequential extraction procedures, which separate the metals into different fractions based on their binding strength. Studies on soils from open-air automobile mechanic workshops have shown that a significant proportion of both nickel and chromium can exist in mobile and bioavailable forms. sapub.org The mobility factors for nickel and chromium were found to be 29.10% and 25.82%, respectively, indicating that a substantial portion is not tightly bound to the soil matrix. sapub.org In tropical soils developed on ultramafic rock, nickel's behavior in the topsoil appears to be primarily controlled by organic matter, while chromium is more likely to be released from iron oxides through anionic exchange. ird.fr

Table 2: Mobility Factors of Nickel and Chromium in Contaminated Soil

| Metal | Average Mobility Factor (%) | Range of Mobility Factor (%) |

|---|---|---|

| Nickel (Ni) | 29.10 | 16.67 - 42.18 |

| Chromium (Cr) | 25.82 | 19.65 - 32.49 |

Adsorption, Precipitation, and Complexation Phenomena Affecting Environmental Fate

The environmental fate of nickel and chromium is significantly influenced by adsorption, precipitation, and complexation reactions. researchgate.net These processes control the partitioning of the metals between the solid and aqueous phases, thereby affecting their mobility and bioavailability.

Adsorption is a key process where dissolved metal ions bind to the surfaces of soil particles, such as clays, iron and manganese oxides, and organic matter. mdpi.com For nickel, adsorption is a significant retention mechanism, particularly on materials with a high surface area and specific functional groups. For example, activated carbons with a greater number of carboxyl and lactone groups have shown higher adsorption capacities for Ni(II) ions. nih.gov

Precipitation occurs when the concentration of a metal ion exceeds its solubility limit under specific chemical conditions, leading to the formation of a solid phase. For Cr(III), precipitation as chromium hydroxide [Cr(OH)3] is a major immobilization mechanism, especially at a pH above 5.5. mdpi.com The precipitation of chromium hydroxide within the pores of adsorbents like activated carbon can be a primary mechanism for its removal from water. nih.gov Nickel can also precipitate, for instance, as nickel hydroxide [Ni(OH)2] under alkaline conditions. ciemat.es

Complexation involves the formation of soluble or insoluble complexes between metal ions and ligands (organic or inorganic molecules). In soils, both chromium and nickel can form complexes with organic matter, such as humic acids. pjoes.combssa.org.uk These complexes can either enhance or reduce the mobility of the metals. For instance, while Cr(III) forms very stable complexes with organic matter, which tends to immobilize it, some organic complexes can be mobile. bssa.org.uk

The interplay of these phenomena is complex and site-specific. In many soil environments, Cr(III) is considered very immobile due to strong sorption and precipitation, particularly in non-acidic soils. bssa.org.uk Ni(II) also forms relatively stable complexes with organic matter, contributing to its retention in soil. bssa.org.uk

Redox Potential and pH Dependencies of Metal Transformations in Natural Systems

The transformation and speciation of chromium and nickel are highly dependent on the redox potential (Eh) and pH of the surrounding environment. These two master variables control the stability of different mineral phases and aqueous species.

For chromium, the Eh-pH diagram shows that Cr(III) species are stable under reducing to moderately oxidizing conditions across a wide pH range. researchgate.net In contrast, Cr(VI) species, such as chromate (B82759) (CrO₄²⁻), are stable only under highly oxidizing conditions, particularly at neutral to alkaline pH. researchgate.netresearchgate.net The oxidation of Cr(III) to Cr(VI) is therefore favored in environments with high redox potential. researchgate.net The reduction of Cr(VI) back to Cr(III) can be facilitated by the presence of reducing agents like ferrous iron (Fe²⁺) and organic matter.

The electrochemical behavior of nickel is also influenced by Eh and pH. Pourbaix diagrams for the nickel-water system illustrate the stability fields of metallic nickel, its oxides [e.g., nickel(II) oxide], hydroxides [e.g., nickel(II) hydroxide], and aqueous ions (e.g., Ni²⁺). osti.govacs.org In acidic solutions with a low redox potential, nickel tends to exist as the soluble Ni²⁺ ion. As the pH and redox potential increase, the stability field of solid phases like Ni(OH)₂ is reached. ampp.org

The combined Eh-pH diagrams for systems containing iron, chromium, and nickel reveal the stability of bimetallic spinel oxides, such as trevorite (NiFe₂O₄) and chromite (FeCr₂O₄), which can be important phases in controlling the environmental concentrations of these metals. ampp.org The table below provides a simplified summary of the dominant species of chromium and nickel under varying redox and pH conditions.

Table 3: Dominant Species of Chromium and Nickel under Different Environmental Conditions

| Metal | Redox Condition | pH Condition | Dominant Species |

|---|---|---|---|

| Chromium | Reducing to Moderately Oxidizing | Wide Range | Cr(III) (e.g., Cr³⁺, Cr(OH)₂⁺, Cr(OH)₃) |

| Chromium | Highly Oxidizing | Neutral to Alkaline | Cr(VI) (e.g., CrO₄²⁻, HCrO₄⁻) |

| Nickel | Reducing to Moderately Oxidizing | Acidic | Ni²⁺ (aq) |

| Nickel | Oxidizing | Neutral to Alkaline | Ni(OH)₂ (s), NiO (s) |

Chemical Mechanisms of Metal Leaching from Contaminated Sources

The leaching of metals from contaminated sources, such as mining wastes and industrial sites, is a primary pathway for the contamination of soil and water resources. The chemical mechanisms driving this leaching are often complex and depend on the mineralogy of the source material and the surrounding environmental conditions.

A major mechanism for metal leaching from mining wastes, particularly those containing sulfide minerals, is acid mine drainage (AMD) . nih.govjointherivercoalition.org The exposure of sulfide minerals like pyrite (FeS₂) to water and oxygen initiates a series of oxidation reactions that produce sulfuric acid and release dissolved metals. This acidic and oxidizing environment enhances the dissolution of other metal-bearing minerals, leading to the release of elements such as nickel and chromium. researchgate.net

The leaching of nickel from mine tailings can be influenced by factors such as temperature. Higher temperatures can promote the oxidation of tailings, leading to increased acid generation and subsequent release of heavy metals. ijabe.org Studies on the leaching of stainless steel, an alloy of iron, chromium, and nickel, have shown that acidic conditions significantly increase the leaching of both nickel and chromium. oregonstate.edunih.govresearchgate.net The duration of contact with acidic solutions also plays a crucial role, with longer exposure times resulting in greater metal release. oregonstate.edu

In the context of chromium, weathering of chromium-bearing bedrock can lead to the leaching of Cr(III). foejapan.org This leached Cr(III) can then be oxidized to the more mobile Cr(VI) upon contact with oxidizing agents like manganese compounds in the soil, facilitating its transport into groundwater. foejapan.org The infiltration of water through tailings piles is a common mechanism that facilitates the leaching of a wide range of metals, including Ni²⁺, into surrounding ecosystems. nih.gov

Table 4: Factors Influencing Metal Leaching from Contaminated Sources

| Factor | Effect on Leaching | Metals Affected | Source Material Example |

|---|---|---|---|